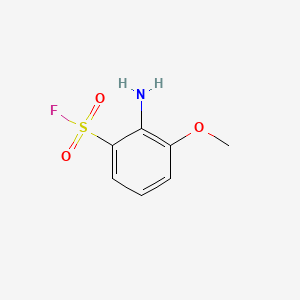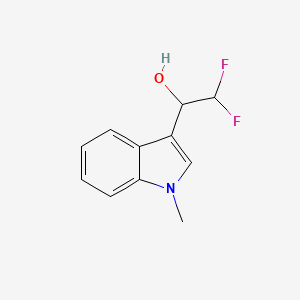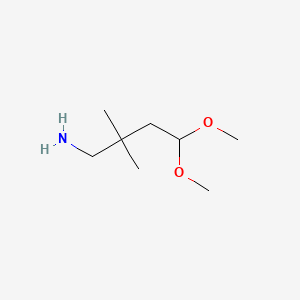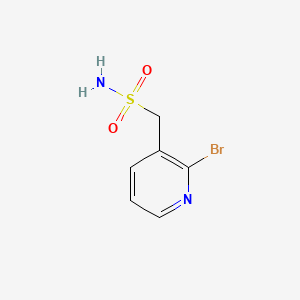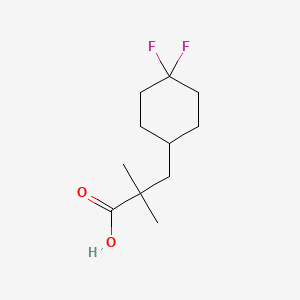![molecular formula C13H22ClN3 B6605453 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride CAS No. 2408962-25-2](/img/structure/B6605453.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride is a chemical compound with the molecular formula C13H21ClN2. It is known for its high purity and consistent performance in research and development applications . This compound is primarily used in scientific research and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride involves several steps. One common method includes the reaction of 4-ethylbenzyl chloride with 2-methylpropylamine to form the intermediate compound, which is then reacted with guanidine to yield the final product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride involves its interaction with specific molecular targets. The compound acts by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride can be compared with other similar compounds, such as:
- N-[2-(4-methylphenyl)-2-methylpropyl]guanidine hydrochloride
- N-[2-(4-ethylphenyl)-2-ethylpropyl]guanidine hydrochloride
- N-[2-(4-ethylphenyl)-2-methylpropyl]thiourea hydrochloride
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and reactivity . The unique combination of the 4-ethylphenyl and 2-methylpropyl groups in this compound contributes to its distinct chemical behavior and research applications .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYBUPGAHGUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoicacid](/img/structure/B6605372.png)
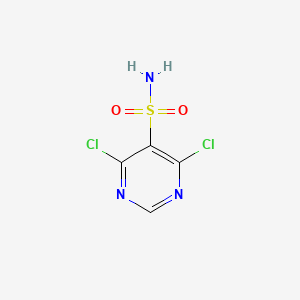
![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)
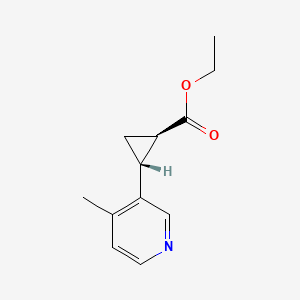
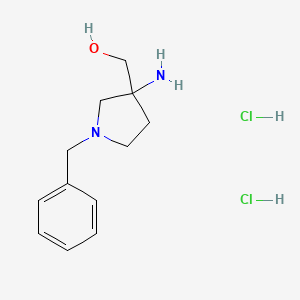
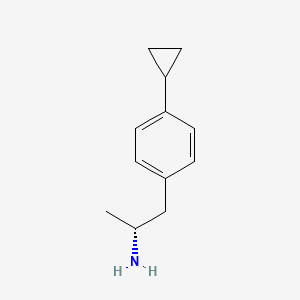
![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
